![molecular formula C12H16O B2815813 (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 1820580-05-9](/img/structure/B2815813.png)
(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
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Description
(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol, also known as (-)-cis-3-(2-methylpropyl)-2,3-dihydro-1H-inden-1-ol, is a chiral compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals
K. Meilert, G. Pettit, and P. Vogel (2004) described the synthesis of spiroketals from 2,2'-methylenebis[furan], leading to compounds with potential cytotoxicity toward cancer cell lines, highlighting the role of spiroketal structures in drug development (Meilert, Pettit, & Vogel, 2004).
Potential Anti-inflammatory Agents
Research by H. Sheridan et al. (2009) explored diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol for their anti-inflammatory activity, suggesting new avenues for anti-inflammatory therapy (Sheridan et al., 2009).
Synthesis and Molecular Structure
The work of Ludovic Vieille-Petit, B. Therrien, and G. Süss-Fink (2004) on the synthesis and coordination chemistry of 2,3,4,7-Tetrahydro-1H-inden-2-ol showcases its utility in developing new materials with specific molecular structures (Vieille-Petit, Therrien, & Süss-Fink, 2004).
Acute Toxicity and Cytotoxicity Assessment
A study by Bruno Ivo Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers derived from industrial waste, indicating the importance of evaluating environmental and health impacts of new chemical applications (Pelizaro et al., 2019).
Polymorphism in Pharmaceutical Compounds
F. Vogt, G. Williams, Matthew N. R. Johnson, and R. Copley (2013) characterized polymorphic forms of a pharmaceutical compound, demonstrating the relevance of molecular structure analysis in drug formulation and development (Vogt et al., 2013).
properties
IUPAC Name |
(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11-13H,7H2,1-2H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSFZLVYDLYSY-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol |
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